methyl 5-amino-6-cyano-2-methyl-7-(3-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate
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Overview
Description
Methyl 5-amino-6-cyano-2-methyl-7-(3-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-6-cyano-2-methyl-7-(3-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted thiophene derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-cyano-2-methyl-7-(3-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 5-amino-6-cyano-2-methyl-7-(3-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-amino-6-cyano-2-methyl-7-(3-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-6-cyano-2-methyl-7-phenyl-7H-thieno[3,2-b]pyran-3-carboxylate
- Methyl 5-amino-6-cyano-2-methyl-7-(4-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate
Uniqueness
Methyl 5-amino-6-cyano-2-methyl-7-(3-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate is unique due to the presence of the 3-methylphenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C18H16N2O3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 5-amino-6-cyano-2-methyl-7-(3-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate |
InChI |
InChI=1S/C18H16N2O3S/c1-9-5-4-6-11(7-9)14-12(8-19)17(20)23-15-13(18(21)22-3)10(2)24-16(14)15/h4-7,14H,20H2,1-3H3 |
InChI Key |
BLHUTHUKZMXDAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(OC3=C2SC(=C3C(=O)OC)C)N)C#N |
Origin of Product |
United States |
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